![molecular formula C20H20FNO7S2 B2826489 4-氟-3-[(3,4,5-三甲氧基苯基)磺酰胺]-1-苯并噻嗪-2-甲酸乙酯 CAS No. 899724-42-6](/img/structure/B2826489.png)

4-氟-3-[(3,4,5-三甲氧基苯基)磺酰胺]-1-苯并噻嗪-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

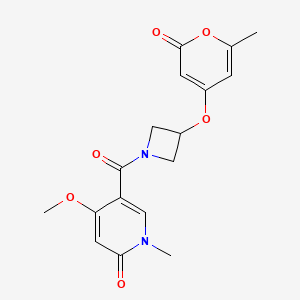

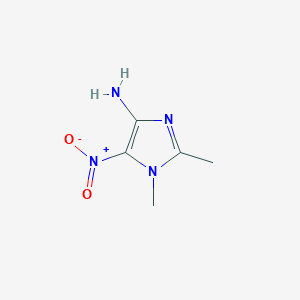

The compound “Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a complex organic molecule. It contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom), and a trimethoxyphenyl group (a phenyl ring with three methoxy groups attached). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiophene ring, the introduction of the sulfamoyl group, and the attachment of the trimethoxyphenyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiophene ring system is aromatic, which means it is particularly stable. The sulfamoyl group is a good hydrogen bond donor and acceptor, which could influence the compound’s interactions with other molecules. The trimethoxyphenyl group is electron-rich, which could make the compound more reactive .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl and trimethoxyphenyl groups could increase its solubility in polar solvents. The aromatic benzothiophene ring could contribute to its stability and possibly its fluorescence properties .

科学研究应用

化学合成与材料开发

由于其复杂的结构,所讨论的化学化合物可能参与高级化学合成并有助于新材料的开发。例如,类似复杂性的含氟化合物已用于通过微波诱导的串联分子内反应合成氟代苯并[b]呋喃和乙基苯并呋喃-3-羧酸酯,展示了创造具有独特性质的新型材料的潜力 (Ramarao 等,2004)。类似地,对噻吩并[3,2-b]噻吩取代的苯并[1,2-b:4,5-b′]二噻吩的探索证明了此类化合物在开发用于有机光伏电池的低带隙半导体聚合物中的应用,表明乙基 4-氟-3-[(3,4,5-三甲氧基苯基)磺酰基]-1-苯并噻吩-2-羧酸酯在可再生能源技术中具有潜在的应用领域 (Kim 等,2014)。

高级有机电子学

具有复杂结构的化合物,如乙基 4-氟-3-[(3,4,5-三甲氧基苯基)磺酰基]-1-苯并噻吩-2-羧酸酯,在有机电子学领域具有潜在价值。例如,对用转化为缩二醇的化合物处理的 PEDOT:PSS 薄膜的研究证明导电性得到显着提高,强调了化学改性在电子材料中对提高光电器件性能的重要性 (Xia 和 Ouyang,2012)。此外,用于半透明和串联聚合物太阳能电池的新型氟化主链聚合物的开发例证了分子结构的操纵如何导致太阳能转换效率的显着提高 (Chang 等,2013)。

光伏研究中的潜力

类似于乙基 4-氟-3-[(3,4,5-三甲氧基苯基)磺酰基]-1-苯并噻吩-2-羧酸酯的氟化化合物正在被探索用于提高有机光伏 (OPV) 电池性能的潜力。对包含不同共轭主链和氟化侧链的新型电子传输聚合物的研究表明,此类分子有可能提高 OPV 器件的效率,突出了结构变化在实现高性能可再生能源解决方案中的重要性 (Li 等,2014)。

作用机制

Target of Action

Compounds containing the 3,4,5-trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets by fitting into specific binding sites, leading to changes in the targets’ functions.

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

Natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics . This suggests that the compound might have favorable ADME properties that enhance its bioavailability.

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects , suggesting that this compound might also have significant anti-cancer activity.

Action Environment

The success of certain reactions, such as the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might also be influenced by similar environmental factors.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO7S2/c1-5-29-20(23)18-19(16-12(21)7-6-8-15(16)30-18)31(24,25)22-11-9-13(26-2)17(28-4)14(10-11)27-3/h6-10,22H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOWXTVVMFORNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2826418.png)

![6-ethyl 3-methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826420.png)

![N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2826422.png)

![3-(4-Chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826423.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2826426.png)